molecular formula C6H4BrN3O B2646074 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine CAS No. 2089257-55-4

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine

Cat. No.: B2646074
CAS No.: 2089257-55-4
M. Wt: 214.022
InChI Key: HMIGCYYVWLXIGN-UHFFFAOYSA-N
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Description

7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine (CAS 2090435-32-6) is a high-value brominated heterocyclic compound with a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . This organic building block is characterized by a fused oxazole-pyridine bicyclic structure, which is of significant interest in medicinal chemistry and drug discovery research. The bromine atom at the 7-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the creation of diverse chemical libraries . As a derivative of the oxazolopyridine scaffold, this family of compounds is known to exhibit a range of biological activities, making them valuable intermediates in the development of potential pharmaceutical agents . Researchers utilize this amine-functionalized building block in the synthesis of more complex molecules for various preclinical research applications. The product is typically supplied with a purity of not less than 98% and is accompanied by full analytical documentation, including NMR and LC-MS data, to ensure quality and consistency in research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety and Handling: Please refer to the Safety Data Sheet for detailed handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCYYVWLXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-55-4
Record name 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
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Chemical Reactivity and Transformation Studies of 7 Bromo 1 2 Oxazolo 4,5 B Pyridin 2 Amine

Reactivity of the Bromine Substituent at Position 7

The bromine atom attached to the pyridine (B92270) ring at position 7 is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which is further modulated by the fused oxazole (B20620) system. This site readily participates in nucleophilic aromatic substitutions and a variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at C-7

The pyridine ring in the oxazolo[4,5-b]pyridine (B1248351) system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at C-7 serves as a good leaving group, allowing for its displacement by various nucleophiles. Such reactions typically require elevated temperatures and are promoted by the ability of the heterocyclic system to stabilize the intermediate Meisenheimer complex. youtube.comyoutube.com

While specific examples for 7-Bromo- Current time information in Pasuruan, ID.beilstein-journals.orgoxazolo[4,5-b]pyridin-2-amine are not extensively documented, the reactivity of analogous brominated heterocyclic systems provides insight. For instance, in 4,7-dibromo Current time information in Pasuruan, ID.researchgate.netwikipedia.orgthiadiazolo[3,4-d]pyridazine, bromine atoms are readily substituted by oxygen and nitrogen nucleophiles. nih.gov This suggests that the C-7 bromine of the target compound can be displaced by alkoxides, phenoxides, amines, and thiolates to yield a variety of 7-substituted derivatives. The regioselectivity of such reactions on di-halogenated quinazolines is well-established, consistently favoring substitution at the 4-position, analogous to the C-7 position's relationship with the pyridine nitrogen in the target molecule. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the C-7 bromine atom is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming carbon-carbon single bonds by coupling an organohalide with an organoboron compound. The C-7 bromine of the title compound is expected to readily participate in Suzuki reactions with various aryl- and heteroarylboronic acids. mdpi.com In analogous systems, such as 5-bromo-2-methylpyridin-3-amine (B1289001) and 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones, the bromo-substituent is efficiently coupled with a wide range of boronic acids under standard palladium catalysis conditions, demonstrating tolerance to the presence of a primary amine group on the ring. nih.govnih.govnih.gov

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov
24-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃1,4-Dioxane85 nih.gov
3Thiophen-2-ylboronic acidXPhosPdG2 / XPhosK₂CO₃1,4-Dioxane89 nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Analogous Bromo-Heterocyclic Amines.

Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene. mdpi.combeilstein-journals.org This reaction allows for the introduction of vinyl groups at the C-7 position. Studies on the regioselective Heck coupling of 4,7-dibromo- Current time information in Pasuruan, ID.researchgate.netwikipedia.orgthiadiazolo[3,4-c]pyridine with vinylanilines show that the reaction proceeds selectively at the more electron-deficient C-4 position, which is adjacent to the pyridine nitrogen. mdpi.com This suggests that the C-7 position of 7-Bromo- Current time information in Pasuruan, ID.beilstein-journals.orgoxazolo[4,5-b]pyridin-2-amine would be similarly reactive towards vinylation.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for constructing carbon-carbon triple bonds. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The C-7 bromine is a suitable handle for Sonogashira coupling, allowing for the introduction of various alkynyl moieties. Research on 2-amino-3-bromopyridines demonstrates their effective coupling with a range of terminal alkynes, affording the corresponding 3-alkynyl-2-aminopyridine derivatives in high yields. scirp.org Similarly, related 2-bromo-oxazolo[3,2-a]pyrimidin-7-ones have been functionalized using Sonogashira reactions. nih.gov

EntryTerminal AlkyneCatalyst / LigandCo-catalystBaseSolventYield (%)Ref
1PhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF98 scirp.org
21-HeptynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF93 scirp.org
33,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂CuIEt₃NTHF85 nih.gov

Table 2: Examples of Sonogashira Coupling on Structurally Related Amino-Bromo-Heterocycles.

Other Metal-Mediated Transformations at the Bromine Center

Beyond palladium catalysis, other metal-mediated reactions can be employed to functionalize the C-7 position. Halogen-metal exchange, typically using organolithium reagents, can convert the C-Br bond into a C-Li bond. A study on the related 2-diethylaminooxazolo[4,5-b]pyridine system showed that metalation with tert-butyllithium (B1211817) occurs regioselectively at the 7-position. researchgate.net The resulting 7-lithio intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a wide array of functional groups, demonstrating a powerful alternative to cross-coupling strategies.

Reactivity of the 2-Amine Functionality

The primary amino group at the C-2 position is nucleophilic and can undergo a variety of common transformations, including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions

The 2-amino group can readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For example, the acylation of the related 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) is a key step in a multi-step synthesis, demonstrating the straightforward nature of this transformation. nih.govresearchgate.net Similarly, reactions with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) would yield the corresponding sulfonamides. These transformations can be used to protect the amino group or to introduce functionalities that modulate the compound's biological or physical properties. researchgate.net

Alkylation and Arylation Reactions

The nitrogen atom of the 2-amino group can be alkylated by reacting with alkyl halides or other alkylating agents. researchgate.net Furthermore, modern cross-coupling methods, such as the Buchwald-Hartwig amination, could potentially be used for the N-arylation of the amino group, although this would involve coupling with an aryl halide and may require careful optimization to avoid competing reactions at the C-7 bromine. beilstein-journals.org

Condensation Reactions

The 2-amino group of 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine is a primary amine and, as such, is expected to undergo condensation reactions characteristic of this functional group. These reactions typically involve the nucleophilic attack of the amino group on an electrophilic carbonyl carbon, followed by the elimination of a water molecule.

While specific studies detailing the condensation reactions of 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine are not extensively documented in the reviewed literature, the reactivity can be inferred from analogous 2-aminoazine systems. For instance, the condensation of 2-amino-3-hydroxypyridine (B21099), a precursor to the oxazolopyridine skeleton, with acyl chlorides like thenoyl chloride or 2-furoyl chloride, proceeds to form the corresponding 2-substituted oxazolo[4,5-b]pyridines. researchgate.net This demonstrates the capability of the amino group in this heterocyclic environment to react with carbonyl compounds.

Generally, the condensation of primary amines with aldehydes and ketones is a fundamental transformation in organic synthesis. masterorganicchemistry.comyoutube.com The rate of such reactions can be influenced by the electronic properties of the reactants; for example, the condensation rate of related heterocyclic amines increases when the partnering aldehyde contains electron-withdrawing groups. researchgate.net

Table 1: General Condensation Reaction of 2-Aminoazines with Carbonyls

Reactant A Reactant B Product Type Conditions
Primary Heterocyclic Amine Aldehyde / Ketone Imine (Schiff Base) Acid or base catalysis, often with removal of water

Derivatization to Form Imine or Related Structures

A significant derivatization pathway for 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine is the formation of imines, also known as Schiff bases. This reaction is a specific type of condensation involving aldehydes or ketones and serves as a versatile method for modifying the 2-amino group. The formation mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, creating a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.com

This transformation is generally reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The reaction is common for a wide range of primary amines, including 2-aminopyridine (B139424) derivatives. organic-chemistry.org However, it is noteworthy that imines derived from 2-aminopyridine can be susceptible to hydrolysis, potentially reverting to the starting amine and aldehyde, particularly in the presence of water, as has been observed when using wet deuterated solvents like DMSO for NMR analysis. researchgate.net

While no specific examples of imine synthesis starting directly from 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine are available in the surveyed literature, the general reaction is well-established.

General Reaction Scheme for Imine Formation

R-NH₂ + R'C(O)R'' ⇌ R-N=C(R')R'' + H₂O

(where R = 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-yl)

Reactivity of the Oxazole Ring System

The oxazole ring is an electron-rich five-membered heterocycle, but its reactivity is significantly modulated by its fusion to the electron-deficient pyridine ring.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) on the oxazolopyridine core is not favored. The fused pyridine ring acts as an electron-withdrawing group, deactivating the entire bicyclic system towards electrophilic attack. Research on related 2-substituted oxazolo[4,5-b]pyridines provides insight into this low reactivity. researchgate.net When compounds such as 2-(2-thienyl)oxazolo[4,5-b]pyridine or 2-(2-furyl) Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridine are subjected to electrophilic substitution conditions (e.g., nitration, bromination, acylation), the reaction occurs exclusively on the more activated thiophene (B33073) or furan (B31954) ring, leaving the oxazolopyridine nucleus untouched. researchgate.net This indicates that the oxazole ring within this fused system is substantially less reactive than other common aromatic heterocycles.

Ring-Opening and Re-Cyclization Pathways

The oxazole ring in the Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridine system can be susceptible to nucleophilic attack, leading to ring-opening. Studies on the related compound 3H-oxazolo[4,5-b]pyridine-2-thione have shown that its reaction with various amines can lead to different outcomes. consensus.app Treatment with primary amines results in the cleavage of the oxazole C-O bond to form N-(3-hydroxy-2-pyridyl)thioureas, which are ring-opened products. In contrast, reaction with cyclic secondary amines or aniline (B41778) results in the displacement of the thione group to yield 2-aminooxazolo[4,5-b]pyridines, a substitution product where the ring remains intact. consensus.app

This dual reactivity highlights that the C2 position of the oxazole ring is a key site for nucleophilic attack, which can, depending on the nucleophile and conditions, lead to the cleavage of the heterocyclic ring. Similar ring-opening pathways have been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems under basic conditions. beilstein-journals.org

Table 2: Reactivity of 3H-oxazolo[4,5-b]pyridine-2-thione with Amines consensus.app

Nucleophile Product Type Reaction Pathway
Primary Amines N-(3-hydroxy-2-pyridyl)thiourea Ring-Opening
Cyclic Secondary Amines 2-(dialkylamino)oxazolo[4,5-b]pyridine Substitution

Reactivity of the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences its reactivity.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom withdraws electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further increases its electron-withdrawing effect and deactivates the ring even more powerfully. wikipedia.org

In the case of 7-Bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine, this deactivation is compounded by the electron-withdrawing nature of the fused oxazole ring and the inductive effect of the bromine atom at the 7-position. While the 2-amino group is activating, its electronic influence is largely confined to the oxazole moiety. Consequently, electrophilic attack on the pyridine ring is expected to be extremely difficult. When such reactions are forced on pyridine itself, they require harsh conditions and typically yield the 3-substituted product in low yields. youtube.com For the title compound, the analogous positions for substitution (C5 and C6) are highly deactivated. Attempts to perform Chichibabin amination, a nucleophilic substitution reaction, on the pyridine ring of 2-(2-thienyl)oxazolo[4,5-b]pyridine were reported to be unsuccessful, further underscoring the low reactivity of the pyridine ring in this fused system. researchgate.net

Nucleophilic Additions to the Pyridine Nitrogen

The pyridine nitrogen in the oxazolo[4,5-b]pyridine ring system possesses a lone pair of electrons and imparts a basic character to the molecule. researchgate.net This inherent basicity allows for protonation in the presence of acids, forming the corresponding pyridinium (B92312) salt. researchgate.net This reactivity is a fundamental characteristic of pyridine and its derivatives.

Furthermore, the pyridine nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides. For instance, studies on related 2-substituted oxazolo[4,5-b]pyridines have shown that the pyridine nitrogen can be quaternized. In a study involving 2-(2-thienyl)oxazolo[4,5-b]pyridine, the molecule was successfully quaternized using methyl iodide in benzene, demonstrating the nucleophilic character of the pyridine nitrogen. researchgate.net

While specific studies on the nucleophilic addition to the pyridine nitrogen of 7-Bromo- Current time information in Pasuruan, ID.clockss.orgoxazolo[4,5-b]pyridin-2-amine are not extensively documented, the general reactivity of the oxazolo[4,5-b]pyridine core suggests that it would readily undergo such reactions. The reaction conditions for the quaternization of a related oxazolo[4,5-b]pyridine are presented in the table below.

ReactantReagentSolventProductReference
2-(2-thienyl)oxazolo[4,5-b]pyridineMethyl iodideBenzeneQuaternized 2-(2-thienyl)oxazolo[4,5-b]pyridine researchgate.net

Comparative Reactivity with Analogous Heterocyclic Systems (e.g., Imidazo[4,5-b]pyridines)

The reactivity of 7-Bromo- Current time information in Pasuruan, ID.clockss.orgoxazolo[4,5-b]pyridin-2-amine can be contextualized by comparing it with analogous heterocyclic systems, such as imidazo[4,5-b]pyridines. Both oxazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines are purine (B94841) bioisosteres and feature a five-membered heterocyclic ring fused to a pyridine ring. dmed.org.uadmed.org.ua

The primary difference between the two systems lies in the heteroatom at position 3 of the five-membered ring: an oxygen atom in the oxazolo[4,5-b]pyridine and a nitrogen atom in the imidazo[4,5-b]pyridine. This difference in electronegativity between oxygen and nitrogen influences the electron density distribution within the entire fused system. Oxygen, being more electronegative than nitrogen, is expected to exert a stronger electron-withdrawing inductive effect, potentially rendering the pyridine ring in the oxazolo[4,5-b]pyridine system slightly more electron-deficient than in the corresponding imidazo[4,5-b]pyridine.

This difference in electron density can affect the nucleophilicity of the pyridine nitrogen. The pyridine nitrogen in imidazo[4,5-b]pyridines is generally considered to be more basic and nucleophilic than in oxazolo[4,5-b]pyridines. For instance, alkylation reactions on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have been shown to occur at the nitrogen atoms of the imidazole (B134444) ring (N1 and N3) as well as the pyridine nitrogen (N4), highlighting the multiple reactive nitrogen centers in this scaffold. mdpi.com

The table below provides a qualitative comparison of the expected reactivity.

PropertyOxazolo[4,5-b]pyridine SystemImidazo[4,5-b]pyridine System
Basicity of Pyridine NitrogenLess BasicMore Basic
Nucleophilicity of Pyridine NitrogenLess NucleophilicMore Nucleophilic
Susceptibility to Electrophilic Attack on the Fused RingLowerHigher

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations specifically for the chemical transformations of 7-Bromo- Current time information in Pasuruan, ID.clockss.orgoxazolo[4,5-b]pyridin-2-amine are not widely available in the current literature. However, the mechanisms of reactions involving the oxazolo[4,5-b]pyridine core can be inferred from established principles of heterocyclic chemistry.

The nucleophilic addition of an alkyl halide to the pyridine nitrogen, leading to quaternization, follows a standard SN2 mechanism. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a new C-N bond and a positively charged pyridinium ion.

In reactions such as the Heck reaction, which has been used to functionalize the pyridine ring of oxazolo[4,5-b]pyridine derivatives, the mechanism involves a catalytic cycle with a palladium catalyst. clockss.org The key steps typically include oxidative addition of the aryl halide (in this case, the bromo-substituted pyridine) to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst.

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to understand the electronic properties and reactivity of related heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines. mdpi.com Similar theoretical approaches could provide valuable insights into the reaction mechanisms of 7-Bromo- Current time information in Pasuruan, ID.clockss.orgoxazolo[4,5-b]pyridin-2-amine by modeling transition states and reaction energy profiles.

Derivatization and Functionalization Strategies for the Oxazolo 4,5 B Pyridine Scaffold

Design Principles for Scaffold Decoration

The primary goal of decorating the oxazolo[4,5-b]pyridine (B1248351) scaffold is to systematically modify its physicochemical and biological properties. Design principles are rooted in established medicinal chemistry concepts. By adding different functional groups at specific positions, researchers can fine-tune characteristics such as molecular size, shape, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing a molecule's interaction with a biological target, such as an enzyme or receptor, thereby enhancing its potency and selectivity. nih.gov For instance, the synthesis of novel derivatives is often pursued to develop new anticancer agents or to identify activators for specific enzymes like SIRT1. nih.govresearchgate.net

Synthesis of Substituted Oxazolo[4,5-b]pyridine Derivatives via Side-Chain Modifications

Modifying the side chains of the oxazolo[4,5-b]pyridine scaffold is a direct method for creating structural diversity. This approach leverages the existing functional groups on the core structure to attach a wide array of chemical moieties.

A common strategy for modifying the scaffold involves introducing carbonyl-containing groups, such as carboxylic acids or esters, which can serve as critical interaction points with biological targets. One effective method to achieve this is through the Heck reaction. clockss.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the introduction of an acrylic ester onto the pyridine (B92270) ring at the position of the bromine atom. Subsequent chemical steps can then be used to modify this new side chain. clockss.org

Table 1: Heck Reaction for Introducing an Ester Moiety

Reactant Reagent Catalyst Product Yield

This table illustrates a typical Heck reaction used to functionalize the bromo-substituted oxazolopyridine scaffold.

The introduction of basic, nitrogen-containing linkers is another important functionalization strategy, often employed to enhance water solubility or to introduce a positively charged group capable of forming salt bridges with a biological target. researchgate.net Guanylation, the process of converting a primary amine to a guanidine group, is a prominent example. clockss.orgresearchgate.net This transformation is typically performed on an amino group that has been introduced to a side chain, for example, by the reduction of a nitrile. clockss.org

Table 2: Synthesis and Guanylation of an Amino Side Chain

Starting Material Reaction Step Reagents Resulting Group
Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)propanoate Reduction Raney Nickel, H₂ Aminomethylphenyl group clockss.org

This table outlines the multi-step process for introducing a guanidine moiety onto the oxazolopyridine scaffold.

The addition of various alkyl and aryl groups to the oxazolo[4,5-b]pyridine core is fundamental to exploring the steric and electronic requirements for biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for this purpose, enabling the formation of carbon-carbon bonds between the bromo-substituted scaffold and a diverse range of boronic acids or organostannanes. This allows for the incorporation of substituted phenyl rings, heterocyclic systems, and other aromatic moieties. tandfonline.com

Table 3: Examples of Aryl Substitutions on the Oxazolo[4,5-b]pyridine Scaffold

Bromo-oxazolopyridine Derivative Coupling Partner Resulting Derivative
6-Bromo-2-(2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)pyrimidin-5-yl)oxazolo[4,5-b]pyridine (3,4,5-Trimethoxyphenyl)boronic acid 6-(3,4,5-Trimethoxyphenyl)-2-(...)-oxazolo[4,5-b]pyridine tandfonline.com

This table showcases the synthesis of various aryl-substituted oxazolopyridines, demonstrating the versatility of cross-coupling reactions.

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds. nih.gov By reacting a common scaffold, such as 7-bromo- Current time information in Pasuruan, ID.tandfonline.comoxazolo[4,5-b]pyridin-2-amine, with a diverse set of building blocks in a parallel fashion, a multitude of derivatives can be generated efficiently. tandfonline.com Techniques such as microwave-assisted synthesis are often employed to accelerate reaction times and improve yields, making this approach particularly suitable for generating compound libraries for drug discovery screening. nih.gov Multi-component reactions, where several starting materials react in a single step to form a complex product, are also a cornerstone of library synthesis for heterocyclic compounds. nih.gov

Regioselective Functionalization Techniques

Regioselectivity—the control of reaction position—is critical when a scaffold possesses multiple potential reaction sites. Advanced synthetic methods allow for the selective functionalization of one position over another. For the oxazolo[4,5-b]pyridine scaffold, this could involve differentiating between various C-H bonds or between a C-H bond and a C-Br bond. Palladium-catalyzed direct C-H bond functionalization is a powerful technique that can be used to install new groups at specific carbon atoms on the heterocyclic core without prior activation. rsc.org This allows for "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. Furthermore, the concept of orthogonal functionalization allows for the sequential modification of different sites within the same molecule by using reaction conditions that are specific for each site, offering precise control over the final molecular architecture. rsc.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

While specific experimental ¹H NMR data for 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine is not widely available in the public domain, a theoretical analysis can predict the expected spectral features. The ¹H NMR spectrum would be anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the amine protons. The chemical shifts (δ) of the pyridine protons would be influenced by the presence of the bromine atom and the fused oxazole (B20620) ring, likely appearing in the downfield region typical for aromatic protons. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal the coupling interactions between adjacent protons, providing crucial information about their relative positions on the pyridine ring. The amine (NH₂) protons would be expected to appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Predicted Value Predicted Pattern 2H Pyridine-H

Note: This table is based on theoretical predictions and awaits experimental verification.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine would give rise to a distinct signal. The spectrum would be expected to show six signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts of these carbons would be indicative of their chemical environment. For instance, the carbon atom attached to the bromine (C-7) would be significantly influenced by the halogen's electronegativity. The carbons of the oxazole ring would have characteristic chemical shifts, with the C-2 carbon bonded to the amine group appearing at a distinct position.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine

Chemical Shift (δ, ppm) Assignment
Predicted Value C2
Predicted Value C3a
Predicted Value C5
Predicted Value C6
Predicted Value C7

Note: This table is based on theoretical predictions and awaits experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine (C₆H₄BrN₃O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's elemental composition. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 3: Predicted HRMS Data for 7-Bromo- Current time information in Pasuruan, ID.oxazolo[4,5-b]pyridin-2-amine

Ion Theoretical m/z ([M+H]⁺) for C₆H₅BrN₃O⁺
[M(⁷⁹Br)+H]⁺ Calculated Value

Note: This table contains placeholder values and requires experimental data for confirmation.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Different ionization techniques can be employed in mass spectrometry. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information as the molecule breaks apart at its weakest bonds. Analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. ESI is often coupled with liquid chromatography (LC-MS) to analyze the purity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

To complete this section, an experimental IR spectrum of 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-b]pyridin-2-amine would be required. Analysis would involve identifying characteristic absorption bands corresponding to its specific functional groups. Expected vibrational modes would include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

C=N stretching: Associated with the fused pyridine and oxazole rings.

C-O stretching: Characteristic of the oxazole ring ether linkage.

C-Br stretching: Typically found in the lower frequency (fingerprint) region.

Aromatic C-H and C=C stretching: Related to the pyridine ring.

A data table of observed frequencies and their assignments would be constructed from this spectrum.

X-ray Crystallography for Solid-State Structural Determination

This section would necessitate the successful growth of a single crystal of the compound and subsequent analysis by X-ray diffraction. The resulting data would provide precise information on:

The three-dimensional arrangement of atoms.

Bond lengths and angles within the molecule.

The crystal lattice structure and packing.

Intermolecular interactions, such as hydrogen bonding involving the amine group.

A table summarizing key crystallographic data (e.g., crystal system, space group, unit cell dimensions, bond lengths) would be generated from these findings.

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy

Fulfilling this section would require measuring the compound's absorption and emission spectra using spectrophotometry and fluorometry.

Chromatographic Methods for Purification and Purity Assessment

This section would detail the experimental conditions used for the purification and analysis of 7-Bromo- Current time information in Pasuruan, ID.nih.govoxazolo[4,5-b]pyridin-2-amine. This could include:

Thin-Layer Chromatography (TLC): Specifying the stationary phase (e.g., silica (B1680970) gel) and mobile phase used to monitor reaction progress and assess purity, along with the resulting Rf value.

Column Chromatography: Describing the conditions used for purification.

High-Performance Liquid Chromatography (HPLC): Detailing the column type, mobile phase composition, flow rate, and detector wavelength used for purity assessment, along with the retention time of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of 7-Bromo- nist.govnih.govoxazolo[4,5-b]pyridin-2-amine. The polarity of the molecule, imparted by the amine group and the nitrogen and oxygen heteroatoms, alongside the contrasting hydrophobicity of the brominated pyridine ring, allows for effective separation using reversed-phase HPLC.

A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the analyte is in a consistent ionization state) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for eluting the compound with a good peak shape and in a reasonable timeframe.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic nature of the oxazolopyridine ring system is expected to exhibit strong UV absorbance. The characteristic UV spectrum obtained can aid in peak identification and purity assessment. For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (HPLC-MS). The bromine atom in the structure provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful tool for confirming the presence of the brominated compound in mass spectrometric analysis.

Hypothetical HPLC Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution A sharp peak corresponding to the analyte, with retention time dependent on the exact gradient profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of 7-Bromo- nist.govnih.govoxazolo[4,5-b]pyridin-2-amine, provided the compound has sufficient volatility and thermal stability. Due to the presence of the polar amine group, derivatization might be necessary to increase volatility and improve peak shape. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which would react with the amine group.

In a GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane, would be suitable.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern is highly characteristic and can be used for structural elucidation. For 7-Bromo- nist.govnih.govoxazolo[4,5-b]pyridin-2-amine, the mass spectrum would be expected to show a prominent molecular ion peak with the characteristic bromine isotopic pattern. Key fragmentation pathways would likely involve the loss of bromine, cleavage of the oxazole ring, and fragmentation of the pyridine ring. The presence of the bromine atom's isotopic signature in fragment ions can be instrumental in piecing together the fragmentation puzzle.

Expected GC-MS Data:

FeatureDescription
Derivatization Potentially required (e.g., silylation) to enhance volatility.
Column Phenyl polysiloxane capillary column (e.g., DB-5ms).
Ionization Mode Electron Ionization (EI) at 70 eV.
Molecular Ion (M+) A doublet of peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes.
Key Fragment Ions Expected fragments corresponding to the loss of Br, HCN, CO, and cleavage of the heterocyclic rings. The isotopic signature of bromine would be present in any fragment containing the bromine atom.

Based on the conducted research, there is currently no publicly available scientific literature containing the specific theoretical and computational chemistry investigations requested for the compound “7-Bromo- Current time information in Pasuruan, ID.researchgate.netoxazolo[4,5-b]pyridin-2-amine”.

Studies detailing Density Functional Theory (DFT) for electronic structure analysis, Ab Initio methods for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties (including vertical excitation energies, dipole moments, and charge transfer character), or reaction mechanism modeling for this particular molecule could not be located.

Therefore, it is not possible to provide the detailed, data-rich article as per the specified outline. The information required to populate the sections on quantum chemical calculations, excited-state properties, and reaction mechanism modeling is absent from the available scientific databases and literature.

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Modeling

Elucidation of Reaction Pathways and Transition States

Detailed computational studies elucidating the specific reaction pathways and transition states for the synthesis of 7-Bromo- researchgate.netsciengine.comoxazolo[4,5-b]pyridin-2-amine are not extensively available in the current scientific literature. However, computational methods, particularly Density Functional Theory (DFT), are widely applied to understand the formation of similar heterocyclic systems, such as pyrazolo[3,4-b]pyridines.

For analogous reactions, computational analysis typically involves mapping the potential energy surface of the reaction. This process identifies the most energetically favorable route from reactants to products. Key steps in the formation of related fused pyridine (B92270) rings, which could be theoretically modeled, include initial condensation, Michael addition, subsequent cyclization, dehydration, and aromatization. semanticscholar.org For each step, the geometry of the transition state—the highest energy point along the reaction coordinate—is calculated. The structure of these transition states provides crucial insights into the bonding changes occurring during the reaction. While specific pathways for the title compound are not documented, theoretical studies on related isoxazolo[4,3-b]pyridines have shown how substituents influence reactivity, for instance, in their susceptibility to nucleophilic attack, which is a key aspect of many synthetic transformations. nih.gov

Calculation of Activation Barriers

The calculation of activation barriers (the energy difference between the reactants and the transition state) is a primary output of reaction pathway elucidation. This data is vital for predicting reaction kinetics and understanding why certain reaction conditions are necessary. As with reaction pathways, specific calculated activation barriers for the synthesis of 7-Bromo- researchgate.netsciengine.comoxazolo[4,5-b]pyridin-2-amine have not been reported.

In general, for multi-step syntheses of heterocyclic compounds, each step will have a corresponding activation barrier. DFT calculations are the standard method for determining these barriers. For example, in the synthesis of related pyrazolo[3,4-b]pyridine derivatives, each step of the proposed mechanism, from the initial condensation to the final aromatization, would have a calculated energy barrier. semanticscholar.org These calculations help chemists understand the rate-determining step of the reaction and can guide the optimization of reaction conditions, such as temperature and catalysts, to overcome high energy barriers.

Molecular Modeling and Docking Studies (Focus on scaffold interactions, not biological outcomes)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict binding to biological targets, the focus here is on the fundamental interactions of the researchgate.netsciengine.comoxazolo[4,5-b]pyridine (B1248351) scaffold.

Docking studies on various derivatives of the oxazolo[5,4-d]pyrimidine (B1261902) scaffold with protein active sites reveal common interaction patterns. mdpi.com The heterocyclic core is capable of engaging in a variety of non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms within the pyridine and oxazole (B20620) rings can act as hydrogen bond acceptors. For instance, in studies involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the scaffold's nitrogen atoms are noted to form hydrogen bonds with amino acid residues like Glu917 and Cys919 in the hinge region of the protein. mdpi.com

π–π Stacking and π–Alkyl Interactions: The aromatic nature of the fused ring system allows for π–π stacking interactions with aromatic amino acid residues such as phenylalanine. The scaffold also engages in π–alkyl interactions with aliphatic residues like valine and lysine. mdpi.com

These studies indicate that the researchgate.netsciengine.comoxazolo[4,5-b]pyridine core provides a rigid and electronically versatile framework capable of forming specific and directional interactions. The precise nature of these interactions can be modulated by substituents on the ring system.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural characterization of novel compounds.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. uctm.edu The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects. For related heterocyclic systems like imidazo[4,5-b]pyridines, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to predict spectroscopic data that align well with experimental findings. uctm.edu While experimental data for 7-Bromo- researchgate.netsciengine.comoxazolo[4,5-b]pyridin-2-amine is not available for direct comparison, theoretical predictions serve as a valuable tool for structural verification.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. sciengine.com Studies on oxazolo[4,5-b]pyridine derivatives have utilized TD-DFT to investigate their excited-state properties and explain their absorption and fluorescence spectra. sciengine.com These calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions, which are often characterized as π→π* or n→π* transitions. The nature of substituents on the oxazolo[4,5-b]pyridine core significantly influences the spectral properties, a phenomenon that can be systematically studied and predicted with TD-DFT. sciengine.com For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Below is a conceptual table illustrating the type of data that would be generated from such computational predictions for the title compound.

ParameterPredicted Value (Illustrative)Computational Method
¹H NMR Chemical Shift (H-5)δ 8.5 - 8.8 ppmDFT/GIAO
¹H NMR Chemical Shift (H-6)δ 7.8 - 8.1 ppmDFT/GIAO
¹³C NMR Chemical Shift (C-2)δ 160 - 165 ppmDFT/GIAO
¹³C NMR Chemical Shift (C-7)δ 110 - 115 ppmDFT/GIAO
UV-Vis λ_max~280 - 320 nmTD-DFT

Role As a Chemical Scaffold and Synthetic Intermediate in Advanced Organic Chemistry

Application in the Construction of Complex Polyfunctionalized Heterocyclic Architectures

The 7-Bromo- uni.lunih.govoxazolo[4,5-b]pyridin-2-amine scaffold is primed for the construction of intricate, polyfunctionalized heterocyclic systems. The bromine atom serves as a key functional group for introducing molecular complexity through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, at the 7-position. This allows for the attachment of a wide array of aryl, heteroaryl, and amino substituents, leading to the generation of novel, larger heterocyclic frameworks.

Furthermore, the 2-amino group can participate in cyclization reactions to form additional fused rings. For example, condensation with appropriate reagents could lead to the formation of triazolo or pyrimido-fused systems, significantly expanding the structural diversity of the resulting molecules. The inherent reactivity of the oxazolo[4,5-b]pyridine (B1248351) core, combined with the synthetic handles of the bromo and amino groups, provides a powerful platform for the synthesis of novel, polycyclic compounds with potential applications in medicinal chemistry and materials science.

Use in the Development of Diverse Chemical Libraries for Chemical Biology Studies

The structural attributes of 7-Bromo- uni.lunih.govoxazolo[4,5-b]pyridin-2-amine make it an ideal candidate for the development of diverse chemical libraries for screening in chemical biology. The ability to functionalize the molecule at multiple positions allows for the systematic generation of a large number of analogues. Through combinatorial chemistry approaches, variations can be introduced at the 7-position via cross-coupling reactions and at the 2-amino group through acylation, alkylation, or sulfonylation.

This multi-pronged derivatization strategy enables the creation of a library of compounds with a wide range of physicochemical properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel modulators of biological targets. The oxazolo[4,5-b]pyridine scaffold itself is a known pharmacophore in various biologically active molecules, and libraries based on this core could lead to the discovery of new therapeutic agents.

Utility as a Precursor for Novel Chemical Entities in Material Science Research

In the realm of material science, 7-Bromo- uni.lunih.govoxazolo[4,5-b]pyridin-2-amine holds promise as a precursor for novel organic materials. The fused aromatic system of the oxazolopyridine core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom can be utilized to introduce functionalities that tune the electronic properties of the molecule, such as electron-donating or electron-withdrawing groups, through established cross-coupling methodologies.

Moreover, the amino group can be used to link the core structure to other molecular units or to polymer backbones, leading to the formation of functional polymers with tailored optical and electronic properties. The ability to create extended π-conjugated systems through reactions at the bromo-position is particularly relevant for the design of new conductive or photoactive materials.

Strategic Intermediate in Multi-Step Synthesis of Complex Organic Molecules

The title compound serves as a strategic intermediate in the multi-step synthesis of more complex organic molecules. Its utility lies in the orthogonal reactivity of its functional groups. For example, the 2-amino group can be protected, allowing for selective manipulation at the 7-bromo position. Subsequently, the protecting group can be removed to enable further reactions at the amino group.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 7-Bromo- researchgate.netias.ac.inoxazolo[4,5-b]pyridin-2-amine and its derivatives is expected to align with the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. frontiersin.org Research will likely focus on developing more sustainable and efficient protocols. researchgate.netrsc.org

Key areas of exploration could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The application of microwave irradiation could streamline the cyclization steps required to form the oxazolopyridine core.

Ultrasonic Irradiation: Sonochemistry offers an eco-friendly alternative for synthesizing heterocyclic molecules by enhancing reaction rates and yields under milder conditions. mdpi.com This approach could be investigated for key bond-forming reactions in the synthesis of the target compound.

Novel Catalytic Systems: The development of reusable, heterogeneous catalysts, such as sulfonic acid-functionalized zeolites, could offer a greener pathway for producing oxazolopyridine derivatives. rsc.org These catalysts simplify product purification and minimize waste. researchgate.net

Use of Green Solvents: Shifting from traditional organic solvents to more environmentally benign options like deep eutectic solvents (DES) or water is a central tenet of green chemistry. rsc.orgbohrium.com Research into the solubility and reactivity of synthetic intermediates in these media will be crucial.

MethodologyPotential AdvantageRelevant Literature Context
Microwave-Assisted SynthesisReduced reaction times, increased yieldsEffective for various N-containing heterocycles. rsc.org
SonochemistryMilder reaction conditions, improved efficiencyAccelerates kinetics and minimizes byproducts. mdpi.com
Heterogeneous CatalysisCatalyst recyclability, simplified workupZeolite-based catalysts used for pyridine (B92270) synthesis. rsc.org
Deep Eutectic Solvents (DES)Environmentally benign, potential dual solvent/catalyst roleUsed for atom-economic synthesis of oxazolidinones. rsc.org

Exploration of Unprecedented Reactivity Patterns of the Oxazolo[4,5-b]pyridine (B1248351) Core

The 7-bromo substituent is a key feature of the title compound, providing a reactive site for extensive chemical modification. Future research will undoubtedly focus on leveraging this "synthetic handle" to create diverse libraries of novel compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an ideal substrate for a wide array of palladium-catalyzed reactions. youtube.com This enables the introduction of various substituents at the 7-position.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids can be used to synthesize 7-aryl-substituted oxazolopyridines, a common strategy for modifying bioactive scaffolds. researchgate.net

Heck Coupling: This reaction allows for the introduction of vinyl groups, which can be further functionalized. mdpi.com

Buchwald-Hartwig Amination: This would enable the coupling of various amines at the 7-position, complementing the existing amine at the 2-position.

Sonogashira Coupling: The introduction of alkyne moieties can provide linear extensions to the core structure, which is valuable for applications in materials science.

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is electron-deficient, facilitating SNAr reactions, the reactivity of the 7-position of the oxazolo[4,5-b]pyridine core specifically with various nucleophiles remains an area for exploration. Studies on analogous dibromo-heterocycles show that selective substitution can be achieved with oxygen, sulfur, and nitrogen nucleophiles, suggesting that similar transformations could be possible for 7-Bromo- researchgate.netias.ac.inoxazolo[4,5-b]pyridin-2-amine. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the drug discovery process, modern chemical synthesis is increasingly reliant on automation and continuous-flow technologies. researchgate.netgeneonline.com These platforms enable the rapid synthesis and purification of compound libraries, facilitating faster screening and structure-activity relationship (SAR) studies. ebrary.net

Advanced Computational Design of Next-Generation Oxazolo[4,5-b]pyridine Derivatives

Computational chemistry and in silico modeling are indispensable tools in modern drug design. For the oxazolo[4,5-b]pyridine scaffold, these methods can predict molecular properties, guide synthetic efforts, and rationalize biological activity.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure of 7-Bromo- researchgate.netias.ac.inoxazolo[4,5-b]pyridin-2-amine. researchgate.net These studies can predict the reactivity of different sites on the molecule, analyze the effects of substituents on the geometry and electronic properties, and calculate properties like HOMO-LUMO energy gaps. ias.ac.inresearcher.lifenih.gov This information is vital for designing molecules with specific electronic or photophysical properties.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of novel oxazolo[4,5-b]pyridine derivatives within the active site of a target protein. nih.gov This has been successfully applied to related scaffolds like oxazolo[5,4-d]pyrimidines to identify potential inhibitors of enzymes such as VEGFR-2. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives has been synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity, guiding the design of more potent and selective next-generation compounds.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Analyze electronic structure and reactivity.HOMO-LUMO gap, charge distribution, substituent effects. researchgate.netnih.gov
Molecular DockingPredict binding affinity and conformation in a protein active site.Binding free energy, key intermolecular interactions. nih.govresearchgate.net
QSARCorrelate structural features with biological activity.Predictive models for designing more potent analogues.

Investigation of 7-Bromo-researchgate.netias.ac.inoxazolo[4,5-b]pyridin-2-amine in Catalyst Development or Material Science Applications

Beyond medicinal chemistry, the unique electronic and structural features of the oxazolo[4,5-b]pyridine core suggest potential applications in other fields.

Material Science: Heterocyclic compounds form the backbone of many organic electronic materials. researchgate.net The fused aromatic system of the oxazolo[4,5-b]pyridine core, combined with the potential for extensive functionalization via the 7-bromo position, makes it an interesting candidate for the development of organic semiconductors or fluorescent materials. uoregon.eduresearchgate.netnih.gov The introduction of a bromine atom can, in some cases, improve properties relevant to nonlinear optical materials by favoring acentric crystal packing and enhancing molecular hyperpolarizabilities. rsc.org

Catalyst Development: The nitrogen atoms within the heterocyclic system could act as ligands for transition metals. By synthesizing derivatives with specific chelating groups appended via the 7-position, it may be possible to develop novel organometallic catalysts. Computational studies could help predict the coordination preferences and potential catalytic pathways of such complexes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine, and what analytical techniques validate its structure?

  • Synthesis : The compound is typically synthesized via a phase-transfer-catalyzed reaction between 5-bromopyridine-2,3-diamine and benzaldehyde. Dimethylformamide (DMF) is used as a solvent, with p-toluenesulfonic acid as a catalyst under solid-liquid phase conditions .
  • Structural Validation :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry.
  • X-ray Diffraction : Resolves bond angles and crystallographic packing, critical for unambiguous structural confirmation .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Analytical Methods :

  • HPLC : Monitors reaction progress and quantifies impurities.
  • Recrystallization : Optimizes purity using solvents like ethanol or DMF-water mixtures.
    • Quality Standards : Commercial catalogs specify ≥97% purity thresholds, validated by gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What strategies enable regioselective substitution at the bromine position of this compound?

  • Reaction Optimization :

  • Nucleophiles : Aryl boronic acids or amines under Suzuki-Miyaura or Buchwald-Hartwig conditions.
  • Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling reactions.
    • Monitoring : Use LC-MS to track competing pathways (e.g., dehalogenation vs. substitution) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing oxazole ring activates the bromine atom for nucleophilic substitution but may hinder oxidative addition in palladium-catalyzed reactions.
  • Comparative Analysis : Contrast with 6-bromoimidazo[4,5-b]pyridine derivatives, where bromine positioning alters electronic density and reaction rates .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of derivatives of this compound?

  • Assay Design :

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationships (SAR) : Compare with triazolo[1,5-a]pyridine analogs, which show enhanced bioactivity via heterocycle modulation .

Q. How can conflicting spectral data from synthetic batches of this compound be resolved?

  • Multi-Technique Approach :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • XRD : Confirms solid-state structure, distinguishing polymorphic forms.
    • Case Study : Discrepancies in melting points (e.g., 175–176°C vs. 150°C dec.) may arise from solvate formation or decomposition pathways, necessitating thermogravimetric analysis (TGA) .

Methodological Considerations

  • Handling and Storage : Store at 2–8°C under inert atmosphere to prevent degradation. Avoid exposure to moisture or light .
  • Waste Disposal : Collaborate with certified waste management services for halogenated organic byproducts to comply with environmental regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.